- A green method for preparation of Ceftibuten, China, , ,
Cas no 97519-39-6 (ceftibuten)
ceftibuten structure
Product Name:ceftibuten
كاس عدد:97519-39-6
وسط:C15H14N4O6S2
ميغاواط:410.424860477448
CID:61902
PubChem ID:91246917
Update Time:2025-05-21
ceftibuten الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- ceftibuten
- Ceftibuten-13C3
- Sch 39720
- 7432S
- antibiotic7432s
- Ceftibutene
- cephalosporin7432-s
- cephem
- cis-ceftibutin
- s7432
- Sch-39720
- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
- Antibiotic 7432S
- Cedax
- Ceftibuten (SCH 39720)
- Cephalosporin 7432-S
- cis-Ceftibuten
- S 7432
- NCGC00178501-01
- D00922
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
- Ceftibutenum
- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Keimax
- DB01415
- C08117
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BRD-K11124378-002-01-0
- CHEMBL1605
- AKOS005146205
- J01DA39
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Q419521
- EN300-21702502
- CHEBI:3510
- Tox21_111446
- C3391
- SBI-0206740.P001
- CEFTIBUTEN [VANDF]
- ACHN383
- CEFTIBUTEN [MI]
- MFCD00864918
- ACHN-383
- SR-05000001989-1
- Ceftibutene [INN-French]
- BSPBio_002733
- UNII-IW71N46B4Y
- BRD-K11124378-001-04-6
- Ceftibuten (USAN/INN)
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
- CEFTIBUTEN [USAN]
- HMS2093K18
- IW71N46B4Y
- Ceftibutenum (INN-Latin)
- Ceftibutene (INN-French)
- BRD-K11124378-335-01-4
- Pharmakon1600-01505207
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID4045925
- NSC-758925
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- Ceftibuten, Antibiotic for Culture Media Use Only
- AB01563048_01
- Ceftibuteno
- CEFTIBUTIN [VANDF]
- CEFTIBUTEN [WHO-DD]
- HY-B0698
- Ceftibuteno [INN-Spanish]
- PF-07612577 component PF-06264006
- PF-06264006
- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 97519-39-6
- BRD-K11124378-335-02-2
- DTXCID2025925
- NCGC00178501-04
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
- NCGC00095137-01
- BDBM50370586
- CCG-39440
- CEFTIBUTEN [INN]
- Ceftem
- CAS-97519-39-6
- HMS1922L17
- NSC 758925
- 7432-S
- Ceftibutin
- AKOS015854930
- Ceftibuteno (INN-Spanish)
- Ceftibuten [USAN:INN:BAN]
- 97519-39-6 (free)
- SR-05000001989
- NS00001036
- NSC758925
- SCHEMBL37054
- Ceftibutenum [INN-Latin]
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
- C-2550
- Ceprifran
- HMS3715P10
- SPECTRUM1505207
- GTPL12029
- Spectrum5_001558
-
- MDL: N/A
- نواة داخلي: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
- مفتاح Inchi: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
- ابتسامات: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O
حساب السمة
- نوعية دقيقة: 410.03500
- النظائر كتلة واحدة: 410.03547653g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 5
- عدد مستقبلات الهيدروجين بوند: 10
- عدد الذرات الثقيلة: 27
- تدوير ملزمة العد: 7
- تعقيدات: 755
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: 12
- إكسلوغ 3: -0.3
- طوبولوجي سطح القطب: 217Ų
الخصائص التجريبية
- اللون / الشكل: NA
- كثيف: 1.8±0.1 g/cm3
- نقطة انصهار: Not available
- نقطة الغليان: 966.4°C at 760 mmHg
- نقطة الوميض: >110°(230°F)
- انكسار: 1.762
- الذوبان: Soluble in aqueous solutions. Also soluble in DMSO
- بسا: 216.46000
- لوغب: 0.86180
ceftibuten أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- تعليمات السلامة: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- رتكس:XI0367220
- ظروف التخزين:Please store the product under the recommended conditions in the Certificate of Analysis.
ceftibuten الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥1857.00 | 2023-09-09 | |
| Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2021-08-05 | |
| Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2023-01-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876079-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥840.60 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876079-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥3,405.60 | 2022-09-02 | |
| Biosynth | FC176429-2 mg |
Ceftibuten |
97519-39-6 | 2mg |
$121.28 | 2023-01-04 | ||
| Biosynth | FC176429-5 mg |
Ceftibuten |
97519-39-6 | 5mg |
$181.95 | 2023-01-04 | ||
| Biosynth | FC176429-10 mg |
Ceftibuten |
97519-39-6 | 10mg |
$242.60 | 2023-01-04 | ||
| Biosynth | FC176429-25 mg |
Ceftibuten |
97519-39-6 | 25mg |
$546.00 | 2023-01-04 |
ceftibuten طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Silica ; 1.2 h, 80 °C
المراجع
- Method for preparing ceftibuten, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten, Organic Process Research & Development, 2002, 6(2), 169-177
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- The synthesis of 3-hydroxycephalosporin compounds, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
المراجع
- Method for synthesizing ceftibutene, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
المراجع
- Preparation method of Ceftibuten, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water
المراجع
- Process for the preparation of cephem compounds, Japan, , ,
طريقة الإنتاج 13
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,
ceftibuten Raw materials
- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-
- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-
- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 7-Amino-3-chloro-3-cephem-4-carboxylic acid
- Ceftibuten Impurity 8
- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
ceftibuten Preparation Products
ceftibuten الوثائق ذات الصلة
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
97519-39-6 (ceftibuten) منتجات ذات صلة
- 118081-34-8(Ceftibuten dihydrate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
الموردين الموصى بهم
Hangzhou Cedareal Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة